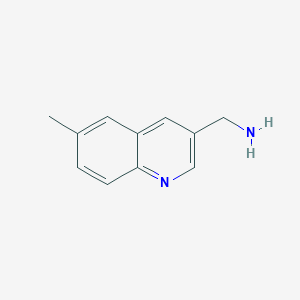
(6-Methylquinolin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methylquinolin-3-yl)methanamine is an organic compound that belongs to the quinoline family. Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring. This compound is characterized by the presence of a methyl group at the 6th position and a methanamine group at the 3rd position of the quinoline ring. It has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylquinolin-3-yl)methanamine typically involves the reduction of nitrile groups in quinoline derivatives. One common method is the reduction of 2-chloro-3-cyanoquinoline using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield the desired methanamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
化学反応の分析
Types of Reactions
(6-Methylquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) in THF is commonly used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
科学的研究の応用
(6-Methylquinolin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of (6-Methylquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
- 2-Chloroquinolin-3-yl)methanamine
- (2-Methylquinolin-6-yl)methanamine
- (2-Chloro-6-methylquinolin-3-yl)methanimine oxide
Uniqueness
(6-Methylquinolin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and potency in various applications .
特性
CAS番号 |
1421604-31-0 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC名 |
(6-methylquinolin-3-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11/h2-5,7H,6,12H2,1H3 |
InChIキー |
LUUXYSUDNNKSNI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=CN=C2C=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


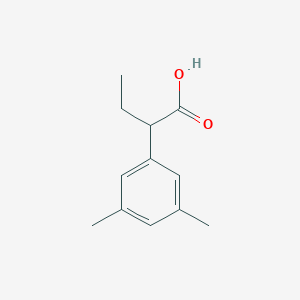
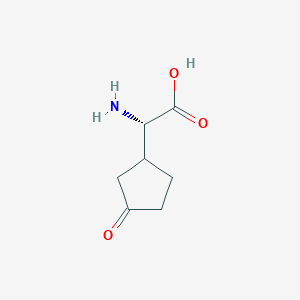
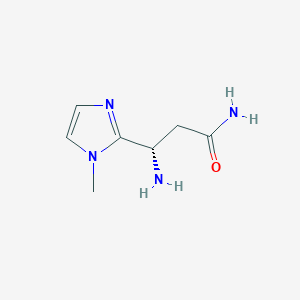
![{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B13072677.png)
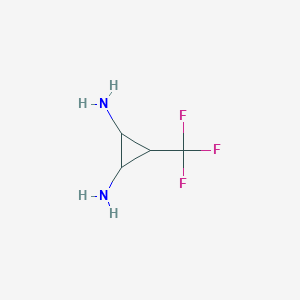
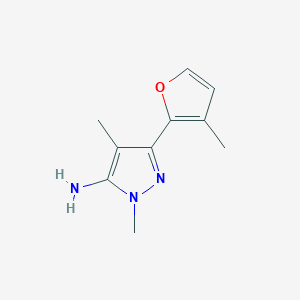

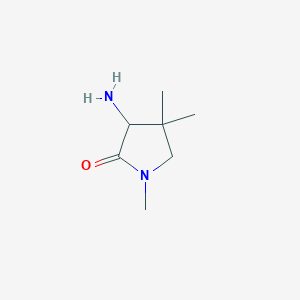
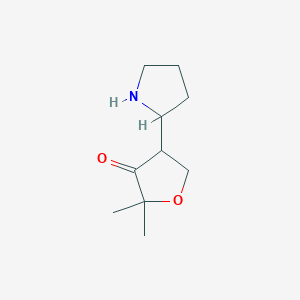
![3-Methyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13072702.png)
![1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072710.png)
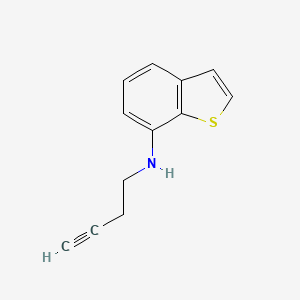

![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
